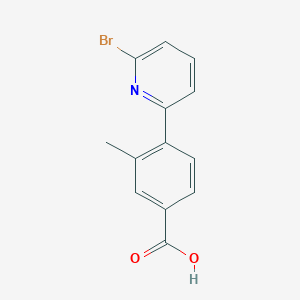

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

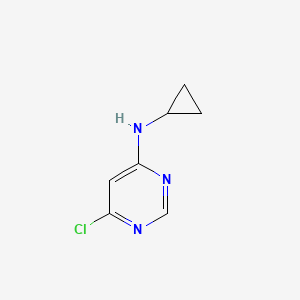

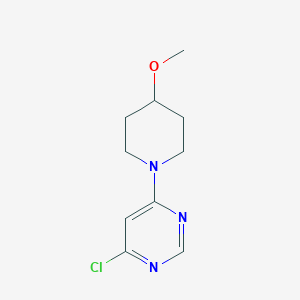

“4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid” is a chemical compound used in scientific research . Its unique properties make it an invaluable tool for studying various fields, including medicine, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis to produce the desired product.Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been characterized using X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of a related compound, (2- ( (6-Chloropyridin-3-yl)methoxy)-5-methylphenyl) (p-tolyl)methanone, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding.Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. For example, the synthesis of bromophenols involves bromination and demethylation steps, while the synthesis of a Schiff base compound involves a condensation reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are inferred from its synthesis and molecular structure . The compound has a molecular weight of 278.11 g/mol .Scientific Research Applications

Supramolecular Cocrystal Synthesis and Characterization : A study focused on the synthesis and characterization of a cocrystal involving a structurally related compound, 2-amino-3-bromopyridine, with 4-methylbenzoic acid. This research highlights the utility of such compounds in crystallography and spectroscopic characterization, providing insights into molecular interactions and structural analysis (Thanigaimani et al., 2016).

Electrocatalytic Carboxylation Studies : Another research explored the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, using CO2 in an ionic liquid. This process is significant in the context of organic synthesis and environmental chemistry, demonstrating a method for incorporating CO2 into organic molecules (Feng et al., 2010).

Metal Complex Formation and Biological Activity : Research on halogenated quinazoline derivatives, including a bromopyridinyl component, focused on forming metal complexes and evaluating their biological activities. This includes interactions with DNA, albumin, and antioxidant activities, highlighting the potential biomedical applications of these compounds (Kakoulidou et al., 2022).

Electrochemically Induced Transformations : A study on the electrochemically induced transformation of a related compound, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, provides insights into the formation of pyridylcarbene intermediates. This has implications for organic synthesis and understanding reaction mechanisms under specific conditions (Abarca et al., 2006).

Organic Acid-Base Salt Formation : The formation of organic acid-base salts from compounds structurally related to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid highlights its potential in supramolecular chemistry. This research contributes to understanding the intermolecular interactions and crystal engineering in organic compounds (Thanigaimani et al., 2015).

Safety and Hazards

The safety data sheet for “4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid” indicates that it has some hazards associated with it . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

4-(6-bromopyridin-2-yl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSVGDOJIZPXLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650598 |

Source

|

| Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020718-68-6 |

Source

|

| Record name | 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)

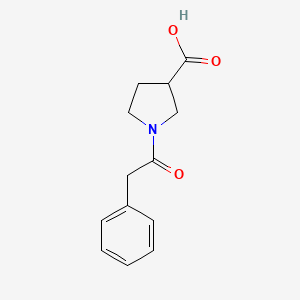

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)